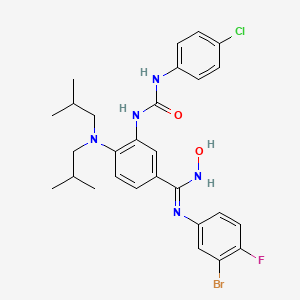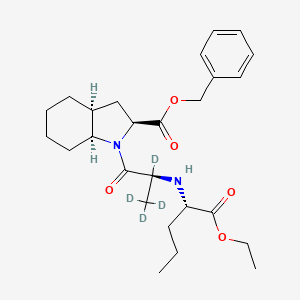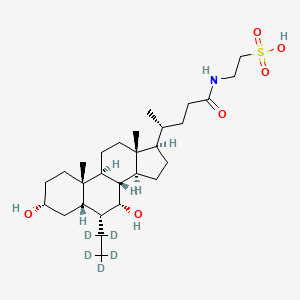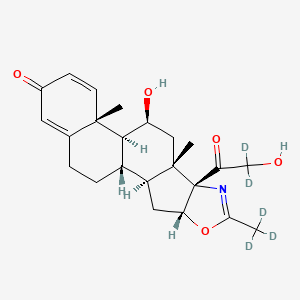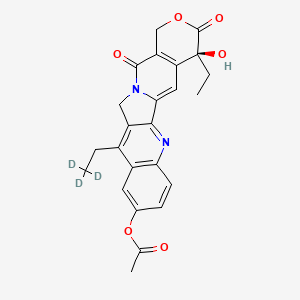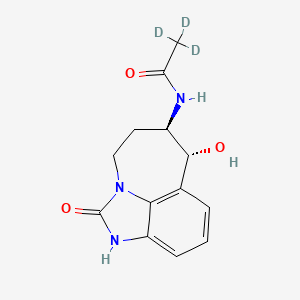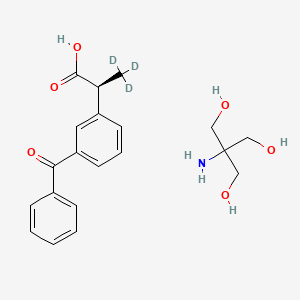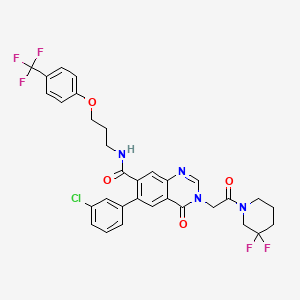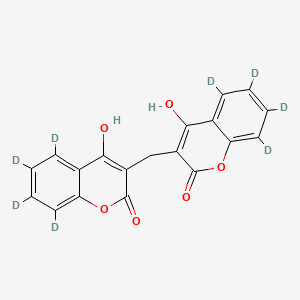
Dicoumarol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicoumarol-d8 is a deuterated form of dicoumarol, a coumarin-like compound known for its anticoagulant properties. Dicoumarol itself is a naturally occurring compound found in sweet clover and is known for its ability to inhibit vitamin K, which is essential for blood clotting . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dicoumarol due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
Dicoumarol-d8 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of 4-hydroxycoumarin with deuterated formaldehyde under acidic conditions to form the deuterated bis-hydroxycoumarin . The reaction typically requires a catalyst such as titanium tetraisopropoxide (TTIP) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.
化学反应分析
Types of Reactions
Dicoumarol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
科学研究应用
Dicoumarol-d8 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of dicoumarol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dicoumarol.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes to ensure the consistency of pharmaceutical products
作用机制
Dicoumarol-d8 exerts its effects by inhibiting vitamin K reductase, an enzyme responsible for recycling vitamin K in the body . This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of vitamin K-dependent coagulation factors (prothrombin and factors VII, IX, and X) is inhibited, leading to reduced blood clotting .
相似化合物的比较
Dicoumarol-d8 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:
Dicoumarol: The non-deuterated form, widely used as an anticoagulant.
Warfarin: Another anticoagulant that also inhibits vitamin K reductase but has a different chemical structure.
Coumarin: The parent compound from which dicoumarol is derived, known for its fragrant properties and use in perfumes and flavorings
This compound stands out due to its stable isotope labeling, which allows for more precise studies in various scientific fields.
属性
分子式 |
C19H12O6 |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI 键 |
DOBMPNYZJYQDGZ-PGRXLJNUSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


